REACTION_CXSMILES
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[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.[C:9]([O:16][CH2:17][CH3:18])(=[O:15])[C:10]([O:12]CC)=O>CCOCC>[C:1]1([NH:8][C:10](=[O:12])[C:9]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:10](=[O:12])[C:9]([O:16][CH2:17][CH3:18])=[O:15])[CH:2]=1
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Name
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|
Quantity
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0.1 mL
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Type
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reactant
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Smiles
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C1(=CC(=CC=C1)N)N
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
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Smiles
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C(C(=O)OCC)(=O)OCC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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CUSTOM
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Details
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the crude product collected (19.2 grams, M.P. 150° C.)
|
Type
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CUSTOM
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Details
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Two recrystallizations from methanol
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Type
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CUSTOM
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Details
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give off white crystals (6.65 grams, 155°-160°)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC(=CC=C1)NC(C(=O)OCC)=O)NC(C(=O)OCC)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |